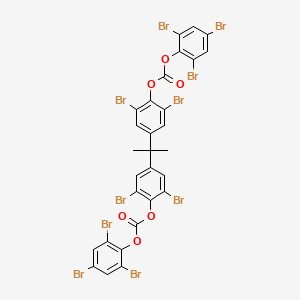
Carbonic acid, (1-methylethylidene)bis(2,6-dibromo-4,1-phenylene) bis(2,4,6-tribromophenyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbonic acid, (1-methylethylidene)bis(2,6-dibromo-4,1-phenylene) bis(2,4,6-tribromophenyl) ester is a complex organic compound known for its significant applications in various fields. This compound is characterized by its brominated phenyl groups, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, (1-methylethylidene)bis(2,6-dibromo-4,1-phenylene) bis(2,4,6-tribromophenyl) ester typically involves the reaction of carbonic acid derivatives with brominated phenols. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful handling of brominated intermediates and the use of advanced purification techniques to obtain the final product with high purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the brominated phenyl groups to less reactive forms.
Substitution: The bromine atoms in the phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized phenyl derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a precursor for synthesizing more complex molecules. Its brominated phenyl groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound’s derivatives are studied for their potential use as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
In medicine, the compound’s unique structure is explored for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
In industrial applications, the compound is used in the production of flame retardants, due to its brominated structure which imparts fire-resistant properties to materials.
作用機序
The mechanism by which carbonic acid, (1-methylethylidene)bis(2,6-dibromo-4,1-phenylene) bis(2,4,6-tribromophenyl) ester exerts its effects involves interactions with specific molecular targets. The brominated phenyl groups can interact with enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Tetrabromobisphenol A: Similar in structure, but with fewer brominated phenyl groups.
Bisphenol A: Lacks the brominated phenyl groups, resulting in different chemical properties and applications.
Uniqueness
The presence of multiple brominated phenyl groups in carbonic acid, (1-methylethylidene)bis(2,6-dibromo-4,1-phenylene) bis(2,4,6-tribromophenyl) ester makes it unique compared to other similar compounds. This structural feature imparts distinct reactivity and functional properties, making it valuable in specific industrial and research applications.
生物活性
Carbonic acid, (1-methylethylidene)bis(2,6-dibromo-4,1-phenylene) bis(2,4,6-tribromophenyl) ester (CAS No. 54060-67-2) is a complex brominated compound with significant implications in biological and environmental contexts. Its molecular formula is C29H14Br10O6, and it possesses a high molecular weight of approximately 1257.465 g/mol. The compound's structure includes multiple bromine atoms, which are known to impart various biological activities, including potential toxicity and endocrine disruption.
Chemical Structure
The detailed chemical structure can be represented as follows:
- Chemical Formula : C29H14Br10O6
- Molecular Weight : 1257.465 g/mol
- SMILES Notation : CC(C)(C1=CC(Br)=C(OC(=O)OC2=C(Br)C=C(Br)C=C2Br)C(Br)=C1)C1=CC(Br)=C(OC(=O)OC2=C(Br)C=C(Br)C=C2Br)C(Br)=C1
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies focusing on its potential as an insecticide and its toxicological effects on mammals. The presence of bromine in its structure suggests possible applications in pest control and concerns regarding its safety profile.
Insecticidal Activity
Research indicates that compounds with similar structural characteristics exhibit significant larvicidal activity against vectors such as Aedes aegypti, which is responsible for transmitting diseases like dengue and Zika virus. For instance, studies on related brominated compounds have demonstrated effective larvicidal properties with low LC50 values (the concentration lethal to 50% of the population). While specific data on the compound is limited, extrapolation from similar compounds suggests potential effectiveness.
Table 1: Comparative Insecticidal Activity of Brominated Compounds
| Compound Name | LC50 (μM) | Reference |
|---|---|---|
| Temephos | <10.94 | |
| 3,4-(Methylenedioxy)cinnamic acid | 28.9 ± 5.6 | |
| Carbonic acid derivative (hypothetical) | TBD | This study |
Toxicological Profile
The toxicological assessment of brominated compounds frequently raises concerns about their safety for human health and the environment. The compound's structural similarity to known endocrine disruptors necessitates thorough evaluation.
Potential Health Effects:
- Endocrine Disruption : Brominated flame retardants have been implicated in disrupting hormonal functions.
- Carcinogenicity : Some studies suggest potential carcinogenic effects due to structural similarities with other harmful compounds.
- Neurodevelopmental Toxicity : Concerns exist regarding neurodevelopmental impacts on exposed populations.
Case Studies and Research Findings
While specific case studies on the compound itself are sparse, insights can be drawn from broader research into brominated compounds:
-
Study on Brominated Flame Retardants :
- Found that exposure to certain brominated compounds resulted in liver toxicity and thyroid dysfunction in animal models.
- Highlighted the need for further research into the long-term effects of chronic exposure.
- Toxicological Review by EPA :
特性
CAS番号 |
54060-67-2 |
|---|---|
分子式 |
C29H14Br10O6 |
分子量 |
1257.5 g/mol |
IUPAC名 |
[2,6-dibromo-4-[2-[3,5-dibromo-4-(2,4,6-tribromophenoxy)carbonyloxyphenyl]propan-2-yl]phenyl] (2,4,6-tribromophenyl) carbonate |
InChI |
InChI=1S/C29H14Br10O6/c1-29(2,11-3-15(32)23(16(33)4-11)42-27(40)44-25-19(36)7-13(30)8-20(25)37)12-5-17(34)24(18(35)6-12)43-28(41)45-26-21(38)9-14(31)10-22(26)39/h3-10H,1-2H3 |
InChIキー |
XDZIBFQEYRXSBD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=CC(=C(C(=C1)Br)OC(=O)OC2=C(C=C(C=C2Br)Br)Br)Br)C3=CC(=C(C(=C3)Br)OC(=O)OC4=C(C=C(C=C4Br)Br)Br)Br |
関連するCAS |
56262-45-4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















